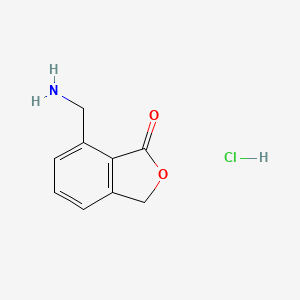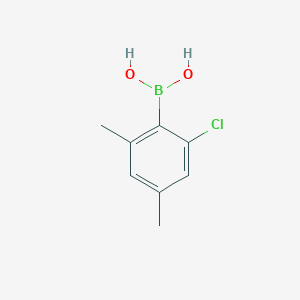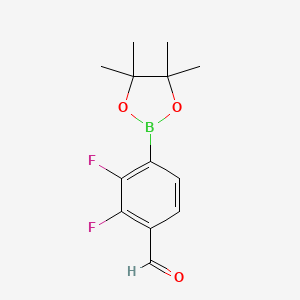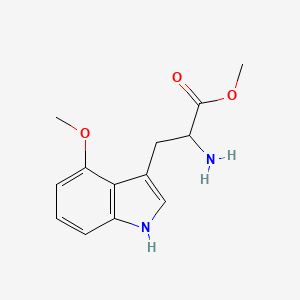
methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is a compound belonging to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate typically involves the construction of the indole ring followed by functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. This compound may also influence cellular pathways by acting as a ligand for certain proteins, thereby affecting gene expression and cellular functions .
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar in structure but with different functional groups.
Serotonin: A neurotransmitter derived from tryptophan, with a similar indole core.
Indole-3-acetic acid: A plant hormone with an indole ring, used in plant growth regulation.
Uniqueness
Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group and amino acid side chain differentiate it from other indole derivatives, making it a valuable compound for specialized applications .
特性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H16N2O3/c1-17-11-5-3-4-10-12(11)8(7-15-10)6-9(14)13(16)18-2/h3-5,7,9,15H,6,14H2,1-2H3 |
InChIキー |
QANZHTDVGPRGEI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(=CN2)CC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)

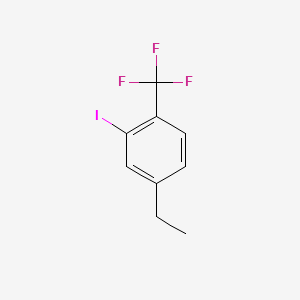
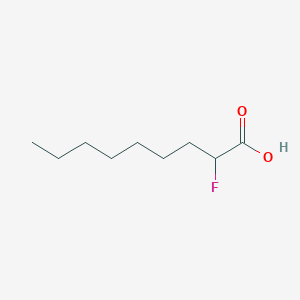
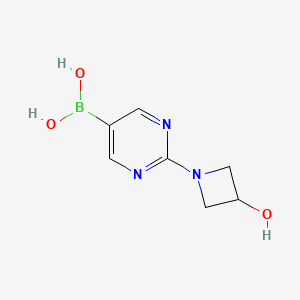
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-6-yl)urea hydrochloride](/img/structure/B13454261.png)
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
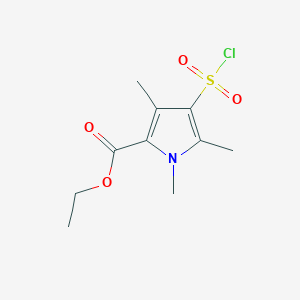
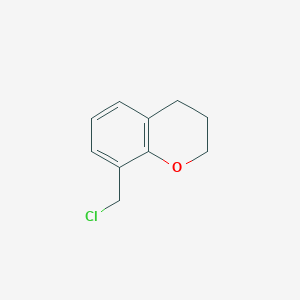
![2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide](/img/structure/B13454271.png)
